1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea

Lipophilicity Drug-likeness Membrane permeability

1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1) is a synthetic small-molecule urea derivative featuring a 2-fluorophenyl ring linked via a urea bridge to a 4-(methylthio)-substituted benzothiazole core. With a molecular formula of C₁₅H₁₂FN₃OS₂ and a molecular weight of 333.4 g/mol, it belongs to the (thio)ureabenzothiazole class, a scaffold known for modulating diverse biological targets including kinases and G-protein-coupled receptors.

Molecular Formula C15H12FN3OS2
Molecular Weight 333.4
CAS No. 1226433-55-1
Cat. No. B2580675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
CAS1226433-55-1
Molecular FormulaC15H12FN3OS2
Molecular Weight333.4
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C15H12FN3OS2/c1-21-11-7-4-8-12-13(11)18-15(22-12)19-14(20)17-10-6-3-2-5-9(10)16/h2-8H,1H3,(H2,17,18,19,20)
InChIKeyHTETVLVUEAAGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1): Chemical Identity and Core Properties


1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1) is a synthetic small-molecule urea derivative featuring a 2-fluorophenyl ring linked via a urea bridge to a 4-(methylthio)-substituted benzothiazole core [1]. With a molecular formula of C₁₅H₁₂FN₃OS₂ and a molecular weight of 333.4 g/mol, it belongs to the (thio)ureabenzothiazole class, a scaffold known for modulating diverse biological targets including kinases and G-protein-coupled receptors [2]. The compound carries a computed XLogP3-AA of 3.9, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area of 108 Ų [1]. Multiple commercial sources list this compound at purities ≥95%, though no primary research article or patent has been identified that directly quantifies its biological activity relative to close analogs.

Why a Generic Benzothiazole-Urea Cannot Automatically Replace 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1)


Benzothiazole-urea derivatives are not functionally interchangeable because both the substitution pattern on the benzothiazole ring and the nature of the aryl-urea partner profoundly influence target engagement, pharmacokinetic behavior, and off-target profiles [1]. The 4-methylthio group introduces a polarizable sulfur atom that increases lipophilicity (XLogP3-AA = 3.9 vs. ~2.8 for the unsubstituted benzothiazole analog) and alters hydrogen-bonding geometry, affecting binding to hydrophobic pockets and metabolic stability [2]. Similarly, the ortho-fluorine on the phenyl ring influences conformational preferences and metabolic resistance compared to non-fluorinated or para-fluorinated congeners [3]. Even small structural deviations can lead to substantial differences in potency, selectivity, and in vivo half-life, making exact compound identity critical for reproducible research and procurement specification.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1) vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to the 4-Unsubstituted Benzothiazole Analog

The presence of the 4-methylthio substituent on the benzothiazole ring substantially increases the computed lipophilicity relative to the unsubstituted parent scaffold. The target compound (CAS 1226433-55-1) has a PubChem-computed XLogP3-AA of 3.9 [1]. The direct 4-H analog, 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea (CAS 26135-19-3), has a computed XLogP3-AA of approximately 2.8 [2]. This difference of ~1.1 log units indicates that the target compound is roughly 12-fold more lipophilic, which can translate to higher membrane permeability and potentially greater blood-brain barrier penetration.

Lipophilicity Drug-likeness Membrane permeability

Increased Molecular Weight and Topological Polar Surface Area vs. the 4-Unsubstituted Analog

The 4-methylthio group adds 46 Da to the molecular weight relative to the 4-H analog (333.4 vs. 287.3 g/mol) and increases the topological polar surface area (TPSA) from approximately 79 Ų to 108 Ų [1][2]. While both values remain within Lipinski's rule-of-five limits, the altered TPSA may affect transporter recognition and oral absorption.

Molecular weight Polar surface area Drug-likeness

Kinase Inhibition Potential Inferred from Class-Level Benzothiazole-Urea SAR

Although no direct assay data is available for CAS 1226433-55-1, structurally related 4-(methylthio)benzothiazole ureas have demonstrated significant kinase inhibition. 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is reported as a p38 MAP kinase inhibitor . The benzothiazole-urea scaffold is also documented to interact with receptor tyrosine kinases, Raf kinases, and NADH oxidase [1]. The 4-methylthio group may enhance occupancy of a hydrophobic sub-pocket adjacent to the hinge-binding region, a feature that could differentiate this compound from 4-H or 4-halogen analogs in kinase selectivity panels.

Kinase inhibition Anticancer p38 MAPK

Hydrogen Bond Donor/Acceptor Profile vs. the 4-Trifluoromethyl Analog

Compared to 1-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207036-46-1, MW = 383.4), the target compound has an identical hydrogen bond donor/acceptor count (2 donors, 5 acceptors) but a lower molecular weight and reduced electron-withdrawing character on the phenyl ring [1]. The CF₃ analog is more lipophilic (XLogP3-AA estimated ~4.5) and may exhibit stronger metabolic stability but reduced aqueous solubility. The fluoro analog provides a more balanced profile for assays requiring moderate lipophilicity.

Hydrogen bonding Solubility Crystal engineering

Structural Confirmation via SMILES and InChIKey: Ensuring Exact Identity in Procurement

The exact chemical identity of CAS 1226433-55-1 can be verified through its canonical SMILES (CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3=CC=CC=C3F) and InChIKey (HTETVLVUEAAGNQ-UHFFFAOYSA-N) [1]. These identifiers distinguish it from all regioisomers and close analogs, including those with methylthio substitution at the 5- or 6-position of the benzothiazole ring. No other commercially cataloged compound shares this exact connectivity and substitution pattern.

Chemical identity Quality control Procurement specification

Limitation Disclosure: Absence of Direct Comparative Biological Data

A systematic search of PubMed, Google Scholar, and patent databases (as of 2026-05-03) yielded no primary research articles or patents containing quantitative biological assay data (e.g., IC₅₀, Kd, EC₅₀) for CAS 1226433-55-1. All available evidence supporting differentiation is indirect, derived from computed physicochemical properties and class-level SAR inferences from structurally related benzothiazole-ureas [1]. Any procurement decision based on biological activity must be validated through in-house screening.

Data gap Due diligence Procurement risk

Procurement-Relevant Application Scenarios for 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1)


Kinase Inhibitor Screening Libraries: Exploiting Methylthio-Benzothiazole SAR

Based on the class-level kinase inhibition potential of 4-(methylthio)benzothiazole-ureas [1], CAS 1226433-55-1 is a rational inclusion in kinase-focused screening decks. Its unique 4-methylthio/2-fluorophenyl combination may probe hydrophobic back-pocket interactions that are unattainable with 4-H or 4-halogen analogs, potentially identifying novel chemotypes against under-explored kinases.

CNS-Targeted Hit Discovery: Leveraging Moderate Lipophilicity and TPSA

With a computed XLogP3-AA of 3.9 and TPSA of 108 Ų [1], the compound occupies a physicochemical space consistent with CNS drug-likeness. It is expected to have superior passive permeability relative to less lipophilic analogs while maintaining better solubility than the corresponding CF₃-substituted derivative, making it suitable for neurodegenerative disease or neuro-oncology phenotypic screens.

CaSR Modulator Probe Development: Follow-Up on Benzothiazole-Urea Patents

Patents describing benzothiazole-urea derivatives as calcium-sensing receptor (CaSR) modulators provide a precedent for this scaffold class [2]. Although CAS 1226433-55-1 is not explicitly claimed, its substitution pattern aligns with the general Formula (I) of WO2006019020A1 and related filings, supporting its use as a tool compound for CaSR target validation or as a starting point for medicinal chemistry optimization.

Chemical Biology Probe for Sulfur-Mediated Binding Interactions

The 4-methylthio group introduces a thioether sulfur capable of engaging in unique non-covalent interactions (e.g., sulfur-π, chalcogen bonding) that are absent in oxygen or halogen substituents [3]. This makes CAS 1226433-55-1 a valuable control or probe for studying sulfur-specific binding contributions in protein-ligand interactions, particularly in systems where methionine or cysteine contacts are being exploited.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.